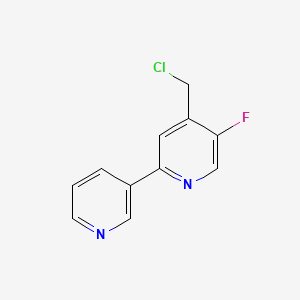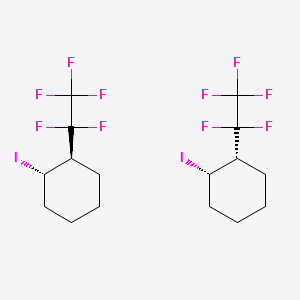
1-Iodo-2-(pentafluoroethyl)cyclohexane(e/z)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(pentafluoroethyl)cyclohexane is an organoiodine compound with the molecular formula C8H10F5I It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of 2-(pentafluoroethyl)cyclohexane. One common method is the reaction of 2-(pentafluoroethyl)cyclohexane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out under mild conditions, with the temperature maintained between 0°C and 25°C to prevent side reactions.
Industrial Production Methods
Industrial production of 1-Iodo-2-(pentafluoroethyl)cyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.
Reduction Reactions: The compound can be reduced to 2-(pentafluoroethyl)cyclohexane using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The cyclohexane ring can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Reduction: 2-(pentafluoroethyl)cyclohexane.
Oxidation: Cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
1-Iodo-2-(pentafluoroethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with their natural functions.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging, particularly in positron emission tomography (PET) scans.
Industry: Used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-(pentafluoroethyl)cyclohexane depends on the specific application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the iodine atom is removed, and the cyclohexane ring is restored. In oxidation reactions, the cyclohexane ring is converted to a cyclohexanone derivative through the addition of oxygen atoms.
Comparación Con Compuestos Similares
1-Iodo-2-(pentafluoroethyl)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-2-(pentafluoroethyl)cyclohexane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and is used in different applications.
1-Chloro-2-(pentafluoroethyl)cyclohexane: Contains a chlorine atom instead of iodine. It is less reactive than the iodine derivative and is used in different chemical reactions.
2-(Pentafluoroethyl)cyclohexane: Lacks the halogen atom, making it less reactive in substitution reactions but still useful as a building block in organic synthesis.
The uniqueness of 1-Iodo-2-(pentafluoroethyl)cyclohexane lies in its combination of the iodine atom and the pentafluoroethyl group, which imparts unique chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C16H20F10I2 |
|---|---|
Peso molecular |
656.12 g/mol |
Nombre IUPAC |
(1S,2R)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane;(1S,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/2C8H10F5I/c2*9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h2*5-6H,1-4H2/t5-,6+;5-,6-/m10/s1 |
Clave InChI |
SUIUTEAUSYCEET-DPLCEAQZSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)C(C(F)(F)F)(F)F)I.C1CC[C@@H]([C@H](C1)C(C(F)(F)F)(F)F)I |
SMILES canónico |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I.C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


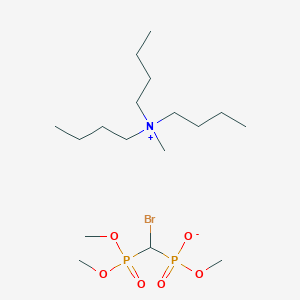
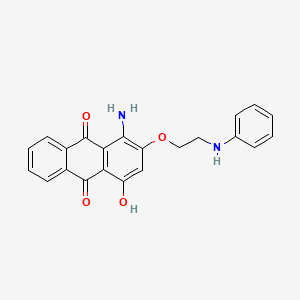
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
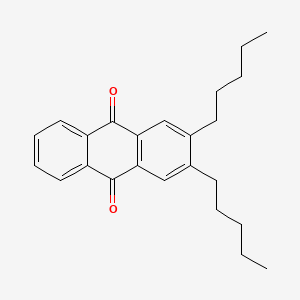
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
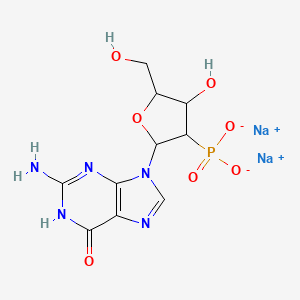
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

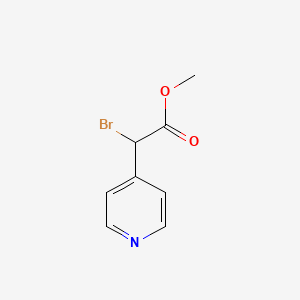
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
